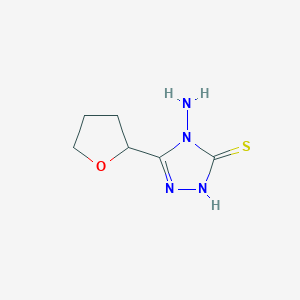

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol

描述

4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a tetrahydrofuran (THF) substituent at position 5 and a thiol (-SH) group at position 2. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, such as triazolothiadiazine derivatives like ZINC08342556 (LMQC5), which are investigated for acetylcholinesterase inhibition . The synthesis involves reacting hydrazide derivatives with carbon disulfide (CS₂) in alcoholic potassium hydroxide (KOH) under reflux, followed by cyclization with substituted phenacyl bromides . Notably, the compound is commercially available but has been listed as discontinued in recent catalogs, limiting its accessibility for laboratory use .

属性

IUPAC Name |

4-amino-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h4H,1-3,7H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAULCNPWAXYWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to yield the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

化学反应分析

Types of Reactions

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

作用机制

The mechanism of action of 4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituents at positions 4 and 3. Below is a detailed comparison:

Structural and Functional Group Variations

Research Findings and Key Insights

Substituent Electronic Effects: Electron-donating groups (e.g., -NH₂, THF) enhance antioxidant activity but may reduce antimicrobial potency. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) improve antimicrobial and antimycobacterial properties . The THF substituent’s oxygen atom increases solubility in polar solvents, which is advantageous for drug delivery but may reduce lipid membrane permeability .

Structural Flexibility vs. Activity :

- Rigid aromatic substituents (e.g., nitrophenyl) improve binding to enzyme active sites, as demonstrated in acetylcholinesterase inhibition studies . The flexible THF ring may limit target affinity compared to these analogs.

Synthetic Accessibility: The target compound’s synthesis is theoretically efficient but faces practical limitations due to discontinued commercial availability . Alternatives like 4-amino-5-(4-pyridyl) derivatives are more accessible but require optimization for specific applications .

生物活性

4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its diverse biological activities. This article examines its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a tetrahydrofuran moiety, contributing to its unique chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 186.23 g/mol .

Synthesis

The synthesis typically involves cyclization reactions from precursors like 2-aminothiophenol and aldehydes or ketones under acidic or basic conditions. This method allows for the formation of the triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study investigating various derivatives found that certain modifications enhance activity against both gram-positive and gram-negative bacteria. Notably, compounds with longer alkyl substituents showed increased efficacy against Staphylococcus aureus ATCC 25923 .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus ATCC 25923 | 32 µg/mL |

| Compound B | E. coli ATCC 25922 | 64 µg/mL |

| Compound C | Pseudomonas aeruginosa ATCC 27853 | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | IGR39 | 45 |

| Derivative Y | MDA-MB-231 | 60 |

| Derivative Z | Panc-1 | >100 |

The biological activity of this compound is believed to involve interactions with various molecular targets. These interactions may inhibit enzymes related to cell proliferation and survival pathways in cancer cells. The compound’s ability to form hydrogen bonds enhances its binding affinity to biological receptors, making it a promising candidate in drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

- Antimicrobial Efficacy : A study reported that a series of triazole derivatives showed enhanced antimicrobial activity correlating with structural modifications like alkyl chain length and branching .

- Cancer Treatment : Another investigation noted that specific derivatives not only inhibited cancer cell growth but also reduced cell migration in metastatic models, suggesting potential as an antimetastatic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。